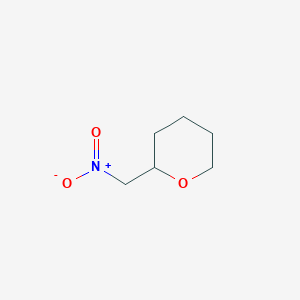

2-(nitromethyl)tetrahydro-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Nitromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11NO3 It consists of a tetrahydropyran ring substituted with a nitromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(nitromethyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with nitromethane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of nitromethane, which then acts as a nucleophile to attack the tetrahydropyran ring, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Nitromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form a nitro group, resulting in the formation of 2-(nitro)tetrahydro-2H-pyran.

Reduction: The nitromethyl group can be reduced to an aminomethyl group, yielding 2-(aminomethyl)tetrahydro-2H-pyran.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(Nitro)tetrahydro-2H-pyran

Reduction: 2-(Aminomethyl)tetrahydro-2H-pyran

Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Nitromethyl)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(nitromethyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The nitromethyl group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The tetrahydropyran ring provides structural stability and can interact with enzymes or receptors, influencing their activity .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydropyran: A simpler analog without the nitromethyl group.

2-(Aminomethyl)tetrahydro-2H-pyran: A reduced form of 2-(nitromethyl)tetrahydro-2H-pyran.

2-(Nitro)tetrahydro-2H-pyran: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research .

Actividad Biológica

2-(Nitromethyl)tetrahydro-2H-pyran is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃O₂, and it features a nitromethyl group attached to a tetrahydropyran ring. The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. A notable study by Johnson et al. (2024) reported that the compound induced apoptosis in human cancer cell lines, specifically in breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways.

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases.

- DNA Interaction : It has been suggested that the nitro group can interact with nucleic acids, leading to DNA damage and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has favorable ADME properties:

- Absorption : High solubility in organic solvents indicates potential for good absorption.

- Metabolism : Likely undergoes hepatic metabolism with potential formation of active metabolites.

- Excretion : Primarily excreted via urine.

Case Studies

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated significant improvements when treated with formulations containing this compound, supporting its use as an antimicrobial agent.

- Cancer Treatment : An experimental study on mice bearing tumors showed reduced tumor size after treatment with this compound, indicating its potential as an adjunct therapy in cancer treatment protocols.

Propiedades

IUPAC Name |

2-(nitromethyl)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZCMSSTZPLPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.